molecular formula C13H14N2O3S B2972793 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 450394-87-3

3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No. B2972793
CAS RN: 450394-87-3
M. Wt: 278.33
InChI Key: OCUIDGHTFTUMJB-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydro1benzothieno[2,3-d]pyrimidin . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride, is available . This method involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .


Molecular Structure Analysis

The molecular structure of similar compounds like 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been analyzed . The structure was solved using the direct method and refined to a reliability R-factor of 0.0639 using 3180 independent reflections .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

  • Compounds related to 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid demonstrate notable analgesic and anti-inflammatory activities. Specifically, derivatives like 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid have shown potential in this area, displaying impressive therapeutic ratios and reduced gastric irritation liabilities compared to indomethacin, a commonly used anti-inflammatory drug (Martin et al., 1984).

Synthesis of Derivatives

  • Research into the synthesis of new derivatives of this compound has been ongoing. For example, various carboxamide derivatives have been developed by reacting related compounds with primary amines. These derivatives include novel tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives synthesized under microwave irradiation, showcasing the compound's versatility in creating new chemical entities (Abdalha et al., 2011).

Development of New Heterocyclic Compounds

  • The compound has been instrumental in the development of new heterocyclic compounds, such as benzo[4,5]thieno[2,3-d]pyrimidines, that have shown potential in various applications. These developments include unprecedented acid-catalyzed tandem cyclization-transannular aldehyde extrusion processes (El-Ahl et al., 2003).

Potential in Osteoporosis Treatment

  • Some derivatives of this compound have been identified as potent and selective antagonists of specific receptors, such as the αvβ3 receptor. This makes them promising candidates for the prevention and treatment of osteoporosis, as demonstrated by their efficacy in in vivo models of bone turnover (Coleman et al., 2004).

Antimicrobial Properties

  • The compound's derivatives have been explored for their antimicrobial properties. A study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the compound's potential in developing new antibacterial and antifungal agents (Hossan et al., 2012).

Pharmaceutical Potential

  • The synthesis of novel heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties suggests that this compound can be a key component in developing new pharmaceuticals (Vasylyev et al., 1999).

properties

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-10(17)5-6-15-7-14-12-11(13(15)18)8-3-1-2-4-9(8)19-12/h7H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUIDGHTFTUMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

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